Liothyronine sodium Liothyronine sodium Liothyronine sodium is the sodium salt of liothyronine. Thought to be more active than levothyroxine and with a rapid (few hours) onset and short duration of action, liothyronine sodium is used in the treatment of hypothyroidism, particularly in cases of hypothyroid coma. It contains a 3,3',5-triiodo-L-thyroninate.
Liothyronine Sodium is the sodium salt form of liothyronine, a synthetic form of the levorotatory isomer of the naturally occurring thyroid hormone triiodothyronine (T3). Liothyronine sodium binds to nuclear thyroid receptors which then bind to thyroid hormone response elements of target genes. As a result, liothyronine sodium induces gene expression that is required for normal growth and development. Liothyronine sodium is more potent and has a more rapid action than thyroxine (T4).
A T3 thyroid hormone normally synthesized and secreted by the thyroid gland in much smaller quantities than thyroxine (T4). Most T3 is derived from peripheral monodeiodination of T4 at the 5' position of the outer ring of the iodothyronine nucleus. The hormone finally delivered and used by the tissues is mainly T3.
See also: Liothyronine (has active moiety) ... View More ...
Brand Name: Vulcanchem
CAS No.: 55-06-1
VCID: VC20748216
InChI: InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/t12-;/m0./s1
SMILES: C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+]
Molecular Formula: C15H12I3NNaO4
Molecular Weight: 673.96 g/mol

Liothyronine sodium

CAS No.: 55-06-1

Cat. No.: VC20748216

Molecular Formula: C15H12I3NNaO4

Molecular Weight: 673.96 g/mol

* For research use only. Not for human or veterinary use.

Liothyronine sodium - 55-06-1

CAS No. 55-06-1
Molecular Formula C15H12I3NNaO4
Molecular Weight 673.96 g/mol
IUPAC Name sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate
Standard InChI InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/t12-;/m0./s1
Standard InChI Key LXHCVQFUTOUZEQ-YDALLXLXSA-N
Isomeric SMILES C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.[Na]
SMILES C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+]
Canonical SMILES C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na]
Appearance Assay:≥98%A crystalline solid

Chemical Properties and Structure

Chemical Identification and Physical Characteristics

Liothyronine sodium has a defined chemical structure with specific properties that influence its pharmaceutical applications:

PropertyDescription
Chemical NameLiothyronine sodium
Chemical FormulaC15H11I3NNaO4
Molecular Weight672.96
CAS Number55-06-1
Physical AppearanceWhite to beige powder
SolubilityPartly miscible in water; soluble in dimethyl sulfoxide, methanol, sodium hydroxide, and ethanol
Common SynonymsTriostat, Liothyronin sodium, Ibiot, Cytomel, Sodium T3, Cytobin, Cynomel, Cytomine, Tertroxin

The compound contains three iodine atoms within its molecular structure, which are critical for its biological activity. The sodium component enhances its solubility characteristics, making it suitable for pharmaceutical formulation and administration .

Pharmacology

Mechanism of Action

  • Regulation of cell growth and differentiation

  • Stimulation of respiratory activity at the mitochondrial level

  • Enhancement of protein synthesis rates

  • Facilitation of cholesterol breakdown

  • Modulation of embryonic development

  • Regulation of cell differentiation and protein expression in various tissues

These physiological effects are mediated at the cellular level, where triiodothyronine interacts with nuclear receptors to influence gene expression and cellular metabolism . The direct provision of T3 bypasses the need for peripheral conversion of T4 to T3, which can be advantageous in certain clinical scenarios where conversion may be impaired.

Pharmacodynamic Profile

Liothyronine sodium exhibits a more rapid onset and shorter duration of action compared to levothyroxine, making it suitable for situations requiring prompt therapeutic effects or greater dosing flexibility . Following administration, a detectable metabolic response occurs within 2-4 hours, with maximum therapeutic effects typically observed within 2 days following intravenous administration .

Pharmacokinetics

Metabolism and Elimination

The compound has a plasma half-life of approximately 1-2 days, which is significantly shorter than the 6-7 days typical for thyroxine . This pharmacokinetic profile has important implications for dosing frequency and therapeutic management:

ParameterLiothyronine (T3)Levothyroxine (T4)
Plasma Half-life1-2 days6-7 days
Protein BindingLowerHigher
Onset of ActionRapid (hours)Slow (days)
Duration of ActionShorterLonger

In a controlled study examining the pharmacokinetics of liothyronine, administration at 0.7 mcg/kg resulted in serum T3 reaching a maximum concentration (Cmax) of 421 ± 57 ng/dL, with an estimated time to maximum concentration (Tmax) of 120 ± 26 minutes .

Therapeutic Uses

Primary Clinical Applications

Liothyronine sodium is indicated for multiple therapeutic purposes:

  • Hypothyroidism: As replacement therapy in primary (thyroidal), secondary (pituitary), and tertiary (hypothalamic) congenital or acquired hypothyroidism

  • Thyroid Stimulating Hormone (TSH) Suppression: As an adjunct to surgery and radioiodine therapy in the management of well-differentiated thyroid cancer

  • Thyroid Suppression Test: As a diagnostic agent in suppression tests to differentiate suspected mild hyperthyroidism or thyroid gland autonomy

  • Treatment of Simple (Nontoxic) Goiter: To reduce the size of the goiter

  • Treatment of Myxedema Coma: Used intravenously, with simultaneous administration of corticosteroids required in this emergency condition

Specialized Clinical Applications

Beyond its primary indications, liothyronine sodium may be particularly valuable in specific clinical scenarios:

  • When absorption of levothyroxine is questionable or unreliable

  • When impairment of peripheral conversion of thyroxine to triiodothyronine is suspected

  • In patients with 5'-deiodinase deficiency who cannot efficiently convert T4 to T3

  • For initial therapy of myxedema where rapid effect is desired

  • When a rapidly reversible effect is required for diagnostic procedures

Dosage and Administration

General Dosing Principles

Dosage of liothyronine sodium must be carefully individualized according to patient requirements and response . Critical considerations include:

  • Age and general physical condition of the patient

  • Severity and duration of hypothyroid symptoms

  • Presence of cardiovascular disease or other endocrinopathies

  • Laboratory parameters and clinical response to treatment

Specific Dosing Recommendations

Clinical ScenarioInitial DosageTitrationMaintenance Dosage
Mild Hypothyroidism (Adults)25 mcg dailyIncreased by 12.5-25 mcg daily at 1-2 week intervals25-75 mcg daily
Severe Hypothyroidism (Adults)5 mcg dailyIncreased by 5-10 mcg daily at 1-2 week intervals50-100 mcg daily
Geriatric Patients5 mcg dailyIncreased by 5 mcg daily at 1-2 week intervalsIndividualized
T3 Suppression Test75-100 mcg daily for 7 daysNot applicableNot applicable

For myxedema coma, prompt administration of an adequate intravenous dose is crucial, with initial and subsequent dosing based on continuous monitoring of the patient's clinical status and response to therapy. Lower starting doses are essential in this emergency condition due to the high sensitivity of myxedematous patients to thyroid hormones .

Adverse Effects and Precautions

Common Adverse Effects

Adverse reactions to liothyronine sodium typically result from overdosage and manifest principally as signs and symptoms of hyperthyroidism, which may include:

  • Cardiovascular effects (tachycardia, palpitations, arrhythmias)

  • Neurological symptoms (nervousness, tremor, headache)

  • Gastrointestinal disturbances

  • Sleep disturbances

  • Excessive sweating

  • Weight loss

Drug Interactions

Concurrent use of certain medications may reduce the absorption or effectiveness of liothyronine sodium. These potential interactions necessitate careful clinical monitoring and possible dosage adjustments .

Clinical Studies and Research Findings

Cardiovascular Effects

A significant study investigating the acute effects of liothyronine administration on cardiovascular function utilized a controlled intervention with oral administration of liothyronine at 0.7 mcg/kg. Despite achieving substantial serum T3 concentrations, researchers observed no significant differences between study arms in heart rate, blood pressure, hemodynamic parameters, energy expenditure, or echocardiogram parameters .

This absence of measurable rapid effects on the cardiovascular system following a high dose of liothyronine supports the rationale for conducting longer-term studies to fully understand the compound's physiological impacts .

Comparative Effectiveness

While levothyroxine remains the standard treatment for long-term thyroid hormone replacement therapy, research suggests that liothyronine may provide distinct advantages in specific clinical scenarios. The compound's rapid onset and short duration of action make it preferable when a prompt or reversible effect is desired, such as in diagnostic procedures requiring short-term thyrotropin suppression or in the management of myxedema coma .

Patient Experiences and Outcomes

Clinical Response Patterns

Patient responses to liothyronine sodium demonstrate considerable individual variation. In clinical practice, monitoring involves both laboratory parameters and symptomatic improvement. The compound has an average rating of 6.7 out of 10 from a total of 98 reviews, with 62% of patients reporting a positive experience and 34% reporting negative outcomes .

Case Observations

Several instructive case experiences highlight the potential benefits of liothyronine in specific clinical scenarios:

  • A post-thyroidectomy patient reported significant symptomatic improvement on 50 mg daily, with deterioration when switched to alternative therapies

  • A patient with persistent symptoms despite adequate levothyroxine therapy experienced resolution of anxiety, mood swings, depression, weight gain, brain fog, and insomnia after initiating liothyronine monotherapy at 25 mg daily

  • A Hashimoto's thyroiditis patient reported enhanced therapeutic effects when 5 mcg of liothyronine was added to an existing levothyroxine regimen of 88 mcg daily

These cases underscore the potential utility of liothyronine in addressing symptom persistence despite seemingly adequate standard therapy with levothyroxine alone.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator